sp³ Character vs. Planar Heterocyclic Building Blocks
In the context of fragment-based drug discovery, the compound provides a higher fraction of sp³-hybridized carbons (Fsp³) compared to common planar aromatic building blocks. The target compound has a calculated Fsp³ of 0.67 [1]. This is significantly higher than that of a standard planar heterocycle like benzoic acid (Fsp³ = 0.0), and edges closer to the ideal range for clinical candidates, which is associated with better physicochemical properties and a higher probability of clinical success [2].
| Evidence Dimension | Fraction of sp³-hybridized carbons (Fsp³) |
|---|---|
| Target Compound Data | Fsp³ = 0.67 |
| Comparator Or Baseline | Benzoic acid (Fsp³ = 0.0). Ideal clinical candidate range is often cited as Fsp³ > 0.45. |
| Quantified Difference | A difference of 0.67 versus a baseline of 0.0 for a flat aromatic acid, and 0.22 above the typical 0.45 threshold for desirable drug-likeness. |
| Conditions | In silico calculation based on molecular formula C₉H₁₁NO₃ from PubChem data [1]. The Fsp³ metric is a standard descriptor of molecular complexity. |
Why This Matters
A higher Fsp³ value is directly correlated with improved solubility and reduced promiscuity, making this compound a superior choice for fragment libraries compared to planar aromatic starting materials.
- [1] PubChem. (2026). Compound Summary for CID 155822946, (1R,5S)-3-Prop-2-enoyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid. Computed Properties. View Source
- [2] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. View Source
